molecular formula C14H13NO3 B14253766 Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- CAS No. 293732-48-6

Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-

Cat. No.: B14253766
CAS No.: 293732-48-6
M. Wt: 243.26 g/mol
InChI Key: GMSYTYUCVFHIDT-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- is a heterocyclic compound that belongs to the class of isoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- can be achieved through several synthetic routes. One efficient method involves the redox-amination-aromatization-Friedel-Crafts acylation cascade reaction. This process starts with trans-4-hydroxyproline and 2-formylbenzoic acids, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- involves its interaction with molecular targets such as topoisomerases. These enzymes play a crucial role in DNA replication and transcription. By inhibiting topoisomerases, the compound can interfere with these processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- is unique due to its specific substitution pattern and the presence of methoxy groups at positions 7 and 8

Properties

CAS No.

293732-48-6

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

7,8-dimethoxy-5H-pyrrolo[1,2-b]isoquinolin-10-one

InChI

InChI=1S/C14H13NO3/c1-17-12-6-9-8-15-5-3-4-11(15)14(16)10(9)7-13(12)18-2/h3-7H,8H2,1-2H3

InChI Key

GMSYTYUCVFHIDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CN3C=CC=C3C2=O)OC

Origin of Product

United States

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